(R)-3-Cyclopropyl-2-hydroxypropanoic acid

Vue d'ensemble

Description

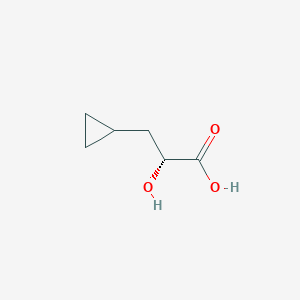

®-3-Cyclopropyl-2-hydroxypropanoic acid is a chiral carboxylic acid with a cyclopropyl group attached to the third carbon and a hydroxyl group attached to the second carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclopropyl-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a cyclopropyl ketone, using chiral catalysts. Another method involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis.

Industrial Production Methods: Industrial production of ®-3-Cyclopropyl-2-hydroxypropanoic acid typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods ensure high enantioselectivity and yield, making the process economically viable for large-scale production.

Types of Reactions:

Oxidation: ®-3-Cyclopropyl-2-hydroxypropanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclopropyl ketones or aldehydes.

Reduction: Formation of cyclopropyl alcohols.

Substitution: Formation of cyclopropyl halides or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

One of the most significant applications of (R)-3-Cyclopropyl-2-hydroxypropanoic acid is in the development of antiviral agents. Recent studies have demonstrated its efficacy as an inhibitor of SARS-CoV-2, the virus responsible for COVID-19.

Case Study: Antiviral Activity Against SARS-CoV-2

In a study published in September 2022, this compound was evaluated for its antiviral properties. The compound exhibited a dose-dependent effect on the release of infectious viral particles in Calu 3 cells infected with SARS-CoV-2, achieving an effective concentration (EC50) of approximately 2.4 μM. This was a notable improvement over the diastereomeric mixture previously studied, which had an EC50 of 4–5 μM .

Table 1: Antiviral Efficacy of this compound

| Cell Type | EC50 (μM) | CC50 (μM) | Remarks |

|---|---|---|---|

| Calu 3 | 2.4 ± 0.7 | >100 | Effective against SARS-CoV-2 |

| A549-ACE2-TMPRSS2 | 0.84 | >100 | High potency observed |

| Huh7 | 3.4 | >100 | Consistent results across cell lines |

These findings suggest that this compound could serve as a promising candidate for further development into antiviral therapies.

Biosynthesis Applications

The compound has also been explored in the context of biosynthesis, particularly in metabolic engineering projects aimed at producing valuable chemicals from renewable resources.

Case Study: Metabolic Engineering for Chemical Production

A study involving engineered Escherichia coli demonstrated that acetic acid and carbon dioxide could be utilized as substrates to produce 3-hydroxypropionic acid (3-HP), a compound structurally related to this compound. The engineered strain accumulated significant quantities of 3-HP, showcasing the potential for using similar compounds in bioprocesses aimed at sustainable chemical production .

Table 2: Biosynthesis Yields from Engineered E. coli

| Substrate | Product | Yield (g/L) | Time (h) | Engineering Strategy |

|---|---|---|---|---|

| Acetic Acid + CO₂ | 3-Hydroxypropionic Acid | 15.8 | 48 | Glyoxylate shunt pathway enhancement |

| Syngas-derived Acetic Acid | 3-Hydroxypropionic Acid | 11.2 | 48 | Metabolic pathway optimization |

This research highlights the versatility of this compound and related compounds in biotechnological applications.

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex organic molecules.

Case Study: Synthesis of Cyclopropane Derivatives

The compound has been utilized as an intermediate in various synthetic pathways to create cyclopropane derivatives with potential pharmaceutical applications. Its unique cyclopropyl structure allows for diverse reactivity patterns that can be exploited in synthetic methodologies.

Table 3: Synthetic Pathways Involving this compound

| Reaction Type | Product Type | Yield (%) | Conditions |

|---|---|---|---|

| Esterification | Cyclopropane Esters | Variable | Acid catalyst, reflux |

| Alkylation | Substituted Cyclopropanes | High | Base-catalyzed reactions |

The ability to synthesize various derivatives underscores the compound's significance in organic synthesis.

Mécanisme D'action

The mechanism of action of ®-3-Cyclopropyl-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl group can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions with molecular targets.

Comparaison Avec Des Composés Similaires

3-Cyclopropylpropanoic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.

2-Hydroxypropanoic acid (Lactic acid): Lacks the cyclopropyl group, leading to different steric and electronic effects.

3-Cyclopropyl-2-hydroxybutanoic acid: Has an additional carbon in the chain, affecting its physical and chemical properties.

Uniqueness: ®-3-Cyclopropyl-2-hydroxypropanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxyl group, which confer distinct steric and electronic characteristics. These features make it valuable for specific synthetic and research applications.

Activité Biologique

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a cyclopropane derivative that has garnered interest due to its potential biological activities. Cyclopropane compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by a cyclopropyl group attached to a hydroxypropanoic acid framework. The unique three-membered ring structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors by fitting into the active sites of enzymes, thereby blocking substrate access. For instance, studies have shown that cyclopropane compounds can inhibit enzymes involved in metabolic pathways critical for pathogen survival .

- Antiviral Activity : Research indicates that certain cyclopropyl derivatives exhibit antiviral properties against viruses such as SARS-CoV-2. The binding affinity of these compounds to viral proteases has been studied extensively, demonstrating dose-dependent inhibition of viral replication .

- Neurochemical Effects : The incorporation of cyclopropane rings can enhance the potency of neurotransmitter analogs, influencing synaptic transmission and potentially providing therapeutic avenues for neurodegenerative diseases .

Antiviral Efficacy

One notable study examined the antiviral efficacy of this compound against SARS-CoV-2. The compound demonstrated an effective concentration (EC50) of approximately 2.4 μM in Calu3 cells infected with the virus, indicating significant antiviral activity . The mechanism involved the compound's ability to inhibit the main protease (Mpro) of the virus, crucial for viral replication.

Enzyme Inhibition Studies

Another research highlighted the compound's role in inhibiting specific metabolic enzymes. For example, it was shown to significantly reduce the activity of aldehyde dehydrogenase (ALDH) in vitro, which is vital for detoxifying aldehydes in cellular metabolism . This inhibition could have implications for developing treatments targeting metabolic disorders.

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2R)-3-cyclopropyl-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URABTPLPEKSFHH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628706 | |

| Record name | (2R)-3-Cyclopropyl-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174265-97-5 | |

| Record name | (2R)-3-Cyclopropyl-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.